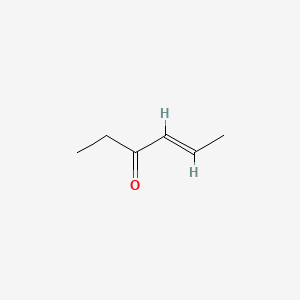

4-Hexen-3-one

Übersicht

Beschreibung

4-Hexen-3-one is an organic compound with the molecular formula C6H10O. It is a colorless to light yellow liquid with a pungent, acrid, and metallic odor. This compound is an unsaturated aldehyde and is known to occur naturally in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves . Due to its fruity fragrance, it is also used in the perfume industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hexen-3-one can be synthesized through various methods:

Hydration of 4-hexene-2-yne: This method involves the hydration of 4-hexene-2-yne in an aqueous solution of sulfuric acid and mercuric sulfate.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-hexene-5-acetyl-4-one in methanol using palladium on calcium carbonate as a catalyst.

Dehydration of 4-hydroxy-3-hexanone: This method involves the dehydration of 4-hydroxy-3-hexanone to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium on calcium carbonate as a catalyst is common in industrial settings .

Analyse Chemischer Reaktionen

4-Hexen-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals and chlorine atoms.

Reduction: Reduction of this compound can yield saturated ketones or alcohols, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals and chlorine atoms are common oxidizing agents used in atmospheric studies.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major products are carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: The major products are saturated ketones or alcohols.

Substitution: The major products are substituted ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

Food Chemistry

4-Hexen-3-one has been identified as a flavoring agent in various foods, including sweet oranges and black radishes. Its presence in these foods suggests potential applications in food flavoring and as a biomarker for dietary intake. Research indicates that it can enhance the sensory qualities of food products, making it valuable in the food industry for flavor enhancement and preservation.

Pharmacology

In the realm of medicine, this compound has shown promising antibacterial properties, particularly against drug-resistant strains of bacteria such as Helicobacter pylori and Mycobacterium tuberculosis. Studies have demonstrated its ability to inhibit urease activity in Helicobacter pylori, which is crucial for the bacterium's survival in acidic environments . This positions this compound as a potential candidate for developing new therapeutic agents aimed at combating infections caused by resistant bacterial strains.

Environmental Science

Research on the environmental fate of this compound has highlighted its reactivity with hydroxyl radicals, which provides insights into its degradation pathways in atmospheric conditions. Understanding these pathways is essential for assessing the environmental impact of this compound and its behavior in various ecological contexts .

Industrial Applications

The compound is utilized in the perfume industry due to its fruity fragrance profile, contributing to the formulation of various scented products. Its unique chemical structure allows it to be incorporated into complex fragrance blends, enhancing their olfactory appeal.

Antibacterial Activity

A significant body of research has focused on the antibacterial properties of this compound. In laboratory settings, it has been shown to effectively reduce the growth of Helicobacter pylori, which is linked to gastric ulcers and cancer. Studies indicate that this compound may inhibit the enzyme urease, thereby disrupting the bacterium's ability to thrive in acidic environments .

Role in Plant Metabolism

Investigations into plant metabolism have revealed that this compound plays a role in enhancing plant defense mechanisms. It has been observed to influence stress response pathways, contributing positively to plant health and resilience against environmental stressors.

Wirkmechanismus

The mechanism of action of 4-hexen-3-one involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit the growth of bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but its antibacterial properties suggest it may disrupt cell membrane integrity or enzyme function.

Vergleich Mit ähnlichen Verbindungen

4-Hexen-3-one can be compared with other similar compounds such as:

3-Penten-2-one: Another unsaturated ketone with similar reactivity but different odor characteristics.

3-Hepten-2-one: A longer-chain unsaturated ketone with similar chemical properties.

4-Phenyl-3-buten-2-one: An aromatic unsaturated ketone with distinct chemical and physical properties.

Uniqueness

This compound is unique due to its specific structure, which imparts a distinct fruity fragrance and makes it valuable in the perfume industry. Its occurrence in natural sources and its role in plant metabolism also distinguish it from other similar compounds .

Biologische Aktivität

4-Hexen-3-one, a compound classified under enones, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Molecular Formula: CHO

CAS Number: 2497-21-4

IUPAC Name: (4E)-hex-4-en-3-one

Appearance: Colorless to light yellow liquid

Boiling Point: 158 °C

Flash Point: 65 °C

This compound is characterized by its carbonyl group (C=O), which plays a crucial role in its reactivity and biological interactions. This unsaturated aldehyde is known for its distinctive ethereal and metallic taste, making it relevant in flavor chemistry and food applications .

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

- Nucleophilic Reactions: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of oximes or hydrazones when reacted with hydroxylamine or hydrazine, respectively.

- Enzyme Interaction: It has been shown to modulate the activity of enzymes such as cytochrome P450 monooxygenases, influencing metabolic pathways and the biosynthesis of secondary metabolites in plants.

- Cell Signaling Modulation: In plant cells, this compound affects signaling pathways related to oxidative stress and defense mechanisms, potentially enhancing resistance against pathogens.

Cellular Effects

This compound exhibits various effects on cellular processes:

- Antioxidant Activity: At low dosages, it demonstrates antioxidant properties that can protect cells from oxidative damage.

- Toxicity at High Doses: Conversely, at elevated concentrations, it can induce oxidative stress and inflammation, disrupting cellular homeostasis .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low | Antioxidant effects; metabolic modulation |

| High | Oxidative damage; inflammation |

Research Applications

This compound has been explored in various scientific domains:

- Food Chemistry: Its presence in foods like sweet oranges and black radishes suggests potential as a flavoring agent and biomarker for dietary intake .

- Pharmacology: Studies have investigated its antibacterial properties against drug-resistant bacteria, highlighting its potential as a natural therapeutic agent .

- Environmental Science: Research on its reactivity with hydroxyl radicals provides insights into its environmental fate and degradation pathways .

Case Studies

- Antibacterial Activity:

-

Plant Metabolism:

- Investigations into the role of this compound in plant defense mechanisms revealed that it enhances stress response pathways, contributing to overall plant health.

Eigenschaften

CAS-Nummer |

2497-21-4 |

|---|---|

Molekularformel |

C6H10O |

Molekulargewicht |

98.14 g/mol |

IUPAC-Name |

(Z)-hex-4-en-3-one |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |

InChI-Schlüssel |

FEWIGMWODIRUJM-HYXAFXHYSA-N |

SMILES |

CCC(=O)C=CC |

Isomerische SMILES |

CCC(=O)/C=C\C |

Kanonische SMILES |

CCC(=O)C=CC |

Dichte |

0.855-0.861 |

Key on ui other cas no. |

50396-87-7 2497-21-4 |

Physikalische Beschreibung |

Colourless to yellow liquid; pugent, acrid, metallic odour |

Piktogramme |

Flammable; Irritant |

Löslichkeit |

slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.